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Compound of Interest

Compound Name: (rac)-CHEMBL333994

Cat. No.: B3181960 Get Quote

An important clarification regarding the initial topic: The compound (rac)-CHEMBL333994 has

been identified as N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-

hi]indol-3-yl]-1H-indole-2-carboxamide, which does not belong to the phenylmorphan chemical

class. Therefore, a direct comparison with phenylmorphan derivatives is not chemically

relevant.

This guide will instead focus on a representative racemic phenylmorphan, (rac)-5-(3-

hydroxyphenyl)-2-methylmorphan, and compare it with other structurally diverse

phenylmorphan derivatives. This comparison will provide researchers, scientists, and drug

development professionals with a valuable resource for understanding the structure-activity

relationships within this important class of opioid receptor modulators.

Phenylmorphans are a class of synthetic opioids based on a bicyclic chemical scaffold.

Modifications to this core structure, particularly at the nitrogen atom (N-substituent) and at the

C9 position of the morphan ring, have led to the development of a wide range of compounds

with varying affinities, efficacies, and selectivities for the μ (mu), δ (delta), and κ (kappa) opioid

receptors. These derivatives are critical tools for dissecting opioid pharmacology and for the

development of novel analgesics with improved side-effect profiles.

Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for (rac)-5-(3-

hydroxyphenyl)-2-methylmorphan and a selection of other N-substituted and C9-substituted
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phenylmorphan derivatives. The data are compiled from various studies to highlight the impact

of structural modifications on opioid receptor interactions.

Table 1: Opioid Receptor Binding Affinities (Ki) of Selected Phenylmorphan Derivatives
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Compoun
d

N-
Substitue
nt

C9-
Substitue
nt

μ-OR Ki
(nM)

δ-OR Ki
(nM)

κ-OR Ki
(nM)

Referenc
e

(rac)-5-(3-

hydroxyph

enyl)-2-

methylmor

phan

-CH₃ H ~5 >1000 >1000 [3]

(1R,5R,9S)

-(-)-N-

Phenethyl-

5-(3-

hydroxyph

enyl)-9-

hydroxymo

rphan

-

CH₂CH₂Ph
-OH (β) 0.19 - - [3]

(1R,5R,9S)

-(-)-N-(4-

Nitrophene

thyl)-5-(3-

hydroxyph

enyl)-9-

hydroxymo

rphan

-

CH₂CH₂(p-

NO₂)Ph

-OH (β) 0.073 0.74 1.99 [4]

(1S,5S,9R)

-(+)-N-(4-

Nitrophene

thyl)-5-(3-

hydroxyph

enyl)-9-

hydroxymo

rphan

-

CH₂CH₂(p-

NO₂)Ph

-OH (β) 26.5 - - [4]

(1R,5S,9R)

-N-

Phenethyl-

-

CH₂CH₂Ph

-CH₃ (R) 1.89 >10000 >10000 [5]
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5-(3-

hydroxyph

enyl)-9-

methylmor

phan

(1S,5R,9R)

-N-

Phenethyl-

5-(3-

hydroxyph

enyl)-9-

propylmorp

han

-

CH₂CH₂Ph

-

CH₂CH₂C

H₃ (R)

1.42 - - [5]

Note: Ki values are indicative of the affinity of a ligand for a receptor; a lower Ki value signifies

a higher affinity. Direct comparison of absolute values across different studies should be done

with caution due to variations in experimental conditions.

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of Selected Phenylmorphan Derivatives in cAMP

Accumulation Assays
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Compound Receptor EC₅₀ (nM) Eₘₐₓ (%) Activity Reference

(1S,5R,9R)-

N-Phenethyl-

5-(3-

hydroxyphen

yl)-9-(2-

hydroxyethyl)

morphan

μ-OR 0.91 85
Partial

Agonist
[1]

(1R,5S,9R)-

N-Phenethyl-

5-(3-

hydroxyphen

yl)-9-

methylmorph

an

μ-OR 1.89 95.7 Full Agonist [5]

(1S,5R,9R)-

N-Phenethyl-

5-(3-

hydroxyphen

yl)-9-

propylmorpha

n

μ-OR 1.42 45
Partial

Agonist
[5]

(1S,5S,9R)-

(+)-N-(4-

Nitropheneth

yl)-5-(3-

hydroxyphen

yl)-9-

hydroxymorp

han

μ-OR - -

Antagonist

(Ke = 29.1

nM)

[4]

(1R,5R,9S)-

(-)-N-(4-

Nitropheneth

yl)-5-(3-

hydroxyphen

μ-OR 0.74 - Full Agonist [4]
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yl)-9-

hydroxymorp

han

Note: EC₅₀ is the concentration of a drug that gives a half-maximal response. Eₘₐₓ is the

maximum response that can be elicited by the drug. These values determine the potency and

efficacy of a compound, respectively.

Signaling Pathways and Experimental Workflows
The interaction of phenylmorphan derivatives with opioid receptors initiates a cascade of

intracellular signaling events. The primary mechanism involves the activation of Gi/o proteins,

leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP)

levels.
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Caption: G-protein dependent signaling pathway activated by opioid receptor agonists.

The following diagram illustrates a typical workflow for a competitive radioligand binding assay

used to determine the binding affinity (Ki) of a test compound.
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Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific opioid receptor subtype by

measuring its ability to compete with a radiolabeled ligand.

a. Membrane Preparation:

Cells stably expressing the human opioid receptor of interest (μ, δ, or κ) are cultured and

harvested.

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and

centrifuged at low speed to remove nuclei and cellular debris.
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The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell

membranes.

The membrane pellet is resuspended in assay buffer, and the protein concentration is

determined.

b. Binding Assay:

The assay is typically performed in a 96-well plate format.

Each well contains a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO

for μ-OR), the cell membranes, and varying concentrations of the unlabeled test compound.

Non-specific binding is determined in the presence of a high concentration of a non-

radiolabeled universal opioid antagonist (e.g., naloxone).

The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120

minutes) to reach equilibrium.

c. Filtration and Quantification:

The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester, which separates the membrane-bound radioligand from the free radioligand.

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

The radioactivity retained on the filters is quantified using a scintillation counter.

d. Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff

equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.[6]

[³⁵S]GTPγS Binding Assay
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This functional assay measures the ability of an agonist to activate G-proteins coupled to the

opioid receptor.

a. Membrane Preparation:

As described in the radioligand binding assay protocol.

b. Assay Procedure:

The assay is conducted in a 96-well plate.

Each well contains cell membranes, a fixed concentration of GDP, varying concentrations of

the test agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[5]

Basal binding is measured in the absence of an agonist, and non-specific binding is

determined in the presence of a high concentration of unlabeled GTPγS.

The plate is incubated at 30°C for 60 minutes.

c. Filtration and Quantification:

The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the Gα

subunits is quantified by scintillation counting.

d. Data Analysis:

The data are analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the test

compound for G-protein activation.

Forskolin-Induced cAMP Accumulation Assay
This assay measures the functional consequence of opioid receptor activation, which is the

inhibition of adenylyl cyclase activity.

a. Cell Culture and Treatment:

Cells expressing the opioid receptor of interest are plated in a 96-well plate.

The cells are pre-treated with the test compound at various concentrations.
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Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

b. cAMP Quantification:

The intracellular cAMP levels are measured using a variety of methods, such as competitive

immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

c. Data Analysis:

The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified.

The data are used to determine the EC₅₀ and Eₘₐₓ values for the test compound's inhibitory

effect.[1]

Objective Comparison and Conclusion
The pharmacological data presented in this guide highlight the profound influence of structural

modifications on the activity of phenylmorphan derivatives at opioid receptors.

(rac)-5-(3-hydroxyphenyl)-2-methylmorphan, the parent compound, exhibits modest affinity

and selectivity for the μ-opioid receptor.[3]

N-substitution plays a crucial role in modulating affinity and efficacy. Replacing the N-methyl

group with a larger N-phenethyl group generally increases affinity for the μ-opioid receptor.

Further substitution on the phenyl ring of the N-phenethyl moiety, such as with a nitro group,

can dramatically increase affinity and even switch the compound's activity from an agonist to

an antagonist depending on the stereochemistry.[4]

C9-substitution introduces another layer of complexity and allows for fine-tuning of the

pharmacological profile. The introduction of hydroxyl, alkyl, or other functional groups at the

C9 position, combined with specific stereochemistry, can lead to compounds with high

potency and varying degrees of efficacy, from full agonists to partial agonists.[1][5] For

instance, the (1S,5R,9R)-N-phenethyl-5-(3-hydroxyphenyl)-9-(2-hydroxyethyl)morphan is a

potent partial agonist at the μ-opioid receptor.[1]

In conclusion, the phenylmorphan scaffold provides a versatile platform for the design of opioid

receptor modulators with diverse pharmacological properties. The data compiled in this guide
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demonstrate that systematic structural modifications can be used to develop compounds with

desired characteristics, such as high affinity, specific receptor selectivity, and controlled

efficacy. This makes the phenylmorphan class of compounds an invaluable tool for both basic

research into opioid receptor function and the development of next-generation analgesics.

Researchers are encouraged to consider the detailed experimental protocols provided to

ensure the generation of robust and comparable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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